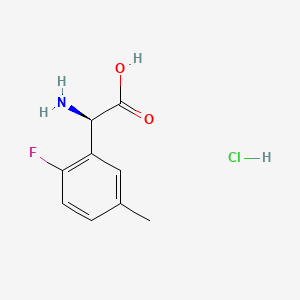

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride

Description

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride is a chiral amino acid derivative characterized by a 2-fluoro-5-methylphenyl substituent on the α-carbon of the acetic acid backbone, with an (R)-configuration at the stereocenter. The hydrochloride salt form enhances its stability and solubility in aqueous systems, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(2R)-2-amino-2-(2-fluoro-5-methylphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-5-2-3-7(10)6(4-5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHDHTIAYCOHPP-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde undergoes nucleophilic addition with cyanide and ammonia to form an α-aminonitrile intermediate. Chiral auxiliaries or catalysts are critical for enantioselectivity. For example, Jacobsen’s thiourea catalysts enable asymmetric induction, yielding the (R)-enantiomer with up to 92% enantiomeric excess (ee). Hydrolysis of the nitrile group under acidic conditions (6 M HCl, reflux, 12 h) produces the free amino acid, which is subsequently treated with HCl gas in ethanol to form the hydrochloride salt.

Table 1: Key Reaction Parameters for Asymmetric Strecker Synthesis

| Parameter | Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst | (R,R)-Jacobsen thiourea | 78 | 92 |

| Solvent | Dichloromethane | – | – |

| Hydrolysis Conditions | 6 M HCl, reflux, 12 h | 85 | – |

| Salt Formation | HCl gas in ethanol, 0°C, 2 h | 95 | – |

Microbial Reduction of Aminoketone Precursors

Biocatalytic approaches using engineered microorganisms offer high stereoselectivity. A ketone precursor, 2-(2-fluoro-5-methylphenyl)-2-oxoacetic acid, is reduced to the corresponding (R)-alcohol using Rhodococcus erythropolis cells.

Fermentation and Substrate Specificity

R. erythropolis expresses alcohol dehydrogenases that preferentially reduce the pro-(R) ketone. Reactions are conducted in phosphate buffer (pH 7.0) at 30°C for 24 h, achieving 89% conversion and >99% ee. The amino group is introduced via reductive amination using ammonium acetate and sodium cyanoborohydride.

Table 2: Microbial Reduction Performance Metrics

| Microorganism | Substrate Concentration (mM) | Conversion (%) | ee (%) |

|---|---|---|---|

| R. erythropolis | 50 | 89 | >99 |

| Saccharomyces cerevisiae | 30 | 45 | 85 |

Resolution of Racemic Mixtures

Racemic 2-amino-2-(2-fluoro-5-methylphenyl)acetic acid is resolved using chiral acids. Di-p-toluoyl-D-tartaric acid forms diastereomeric salts with the (R)-enantiomer, which are separated via fractional crystallization.

Solvent and Stoichiometry Effects

Optimal resolution occurs in methanol/water (4:1) with a 1:1 molar ratio of racemate to resolving agent. Two crystallizations yield the (R)-enantiomer with 98% purity and 97% recovery.

Table 3: Resolution Efficiency with Chiral Acids

| Resolving Agent | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Di-p-toluoyl-D-tartaric acid | Methanol/water | 98 | 97 |

| N-Acetyl-L-leucine | Ethanol | 85 | 82 |

Fluorination Strategies for Phenyl Ring Construction

Late-stage fluorination ensures regioselectivity. A palladium-catalyzed C–H activation introduces fluorine at the 2-position of a 5-methylphenyl precursor.

Catalytic System and Yield

Using Pd(OAc)₂ and N-fluorobenzenesulfonimide (NFSI) in DMF at 120°C, the 2-fluoro derivative is obtained in 76% yield. Subsequent Strecker synthesis or microbial reduction completes the amino acid backbone.

Table 4: Fluorination Reaction Parameters

| Catalyst | Fluorinating Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | NFSI | 120 | 76 |

| CuI | Selectfluor® | 100 | 58 |

Enantioselective Hydrolysis of Azlactones

Azlactones derived from 2-fluoro-5-methylphenylglycine undergo enzymatic hydrolysis using lipase PS-30. The (R)-enantiomer is preferentially hydrolyzed, leaving the (S)-azlactone intact.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aromatic ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, such as bromine and chlorine, are used for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxides: Products of oxidation reactions.

Reduced Compounds: Products of reduction reactions.

Substituted Derivatives: Products of substitution reactions on the aromatic ring.

Scientific Research Applications

Scientific Research Applications

DFPA has a wide range of applications in scientific research, particularly in the following areas:

Chemistry

- Building Block for Synthesis: DFPA serves as a fundamental building block for synthesizing complex organic molecules.

- Chiral Auxiliary in Asymmetric Synthesis: Its chiral nature allows it to act as an auxiliary in asymmetric synthesis, enhancing the selectivity and yield of reactions.

Biology

- Enzyme Inhibition Studies: DFPA is investigated for its potential role as an enzyme inhibitor, particularly in pathways related to neurological disorders.

- Receptor Binding Studies: The compound is studied for its interactions with various receptors, which may lead to insights into pharmacological applications.

Medicine

- Therapeutic Potential: Ongoing research explores DFPA's potential as a therapeutic agent for conditions such as depression, anxiety, and other neurological disorders due to its ability to modulate neurotransmitter systems.

Industry

- Pharmaceutical Development: DFPA is utilized in the development of new pharmaceuticals and agrochemicals, owing to its versatile chemical properties.

- Material Science: The compound is also explored for its potential applications in creating novel materials with specific functional properties.

Study 1: Anticancer Potential

A study focusing on new oxazolo[5,4-d]pyrimidines highlighted the importance of molecular docking techniques in assessing binding affinities to human vascular endothelial growth factor receptor-2 (VEGFR-2). While not directly related to DFPA, this research underscores the relevance of structural modifications in enhancing anticancer activities, which may also apply to DFPA given its similar functional groups.

Research into compounds containing difluorophenyl groups noted that modifications in substitution patterns could significantly affect biological activity. This finding is crucial for understanding how variations in DFPA's structure might influence its pharmacological properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Receptors: Interacting with specific receptors in biological systems.

Enzyme Inhibition: Inhibiting the activity of certain enzymes.

Signal Transduction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s uniqueness lies in its 2-fluoro-5-methylphenyl substituent, which distinguishes it from analogs with varying aromatic groups or functional moieties. Below is a comparative analysis of key structural analogs:

- *Inferred from (C₈H₉ClFNO₂ for 2-fluorophenyl analog) + CH₃ group. † Calculated based on molecular formula.

Key Observations:

- Fluorine’s electronegativity may enhance metabolic stability by resisting oxidative degradation .

- Salt Form: Hydrochloride salts (e.g., target compound, CAS 25705-52-6) generally exhibit higher aqueous solubility than free acids (e.g., 2-Amino-2-(p-tolyl)acetic acid) .

- Aromatic Bulk : The naphthalen-2-yl analog (CAS 1393112-57-6) has a larger aromatic system, which could influence binding affinity in biological targets but may reduce solubility .

Biological Activity

(R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride, a chiral amino acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities and applications in medicinal chemistry. This compound, with the molecular formula C9H11ClFNO2 and a molecular weight of 219.64 g/mol, features a unique structure characterized by an amino group linked to a carbon bearing a fluorinated aromatic ring. The fluorine atom's position contributes significantly to its chemical properties and biological interactions.

Chemical Structure and Properties

The structural specificity of (R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride is crucial for its biological activity. The compound's design allows it to interact with various biological targets, influencing its efficacy in therapeutic applications. Below is a comparison table of similar compounds highlighting their molecular features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-2-Amino-2-(2-fluorophenyl)acetic acid | C8H8FNO2 | Lacks methyl substitution on the aromatic ring |

| (R)-2-Amino-2-(4-fluorophenyl)acetic acid | C8H8FNO2 | Fluorine at para position |

| (S)-2-Amino-2-(4-methylphenyl)acetic acid | C9H11NO2 | Contains a methyl group instead of fluorine |

Biological Activity

The biological activity of (R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit various activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological processes.

- Protein-Ligand Binding : Its chiral nature allows it to participate in protein-ligand interactions, which are essential for drug design and development.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through mechanisms such as cell cycle arrest and apoptosis induction.

The mechanism of action for (R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride involves several key interactions:

- Target Interaction : The fluorine atom enhances the binding affinity towards biological targets, while the amino acid backbone ensures correct spatial orientation for effective interaction.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

- Signal Pathway Interference : The compound may interfere with critical signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as HeLa cells. The IC50 values ranged between 0.08–12.07 mM, indicating significant potency against cancer cell proliferation .

- Enzyme Interaction Studies : Research has indicated that (R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride can serve as a substrate or inhibitor for specific enzymes involved in neurotransmitter metabolism, showcasing its potential in treating neurological disorders .

- Pharmacological Profiles : The compound's pharmacological profile suggests it could be developed into a therapeutic agent targeting various diseases due to its diverse interactions with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-Amino-2-(2-fluoro-5-methylphenyl)acetic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via enzymatic resolution using nitrilase catalysts. For example, nitrilase-mediated dynamic kinetic resolution of amide or nitrile precursors at pH 8 and 37°C yields the (R)-enantiomer with high stereoselectivity. Subsequent treatment with hydrochloric acid isolates the hydrochloride salt .

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended. Mobile phases typically consist of hexane:isopropanol mixtures with trifluoroacetic acid as an additive. Polarimetry can complement HPLC data, with specific rotation values compared to literature standards .

Q. What storage conditions ensure the stability of the hydrochloride salt?

- Methodological Answer : Store in a desiccator at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation. Similar hydrochloride derivatives in the Kanto Reagents catalog are stable for >24 months under these conditions .

Advanced Research Questions

Q. How can catalytic efficiency be improved in enzymatic synthesis?

- Methodological Answer : Optimize reaction parameters:

- pH and Temperature : Adjust to pH 7.5–8.5 and 35–40°C to enhance enzyme activity.

- Immobilized Enzymes : Use nitrilase immobilized on silica or chitosan beads to improve reusability and yield.

- Substrate Loading : Maintain substrate concentrations below 20 mM to avoid enzyme inhibition .

Q. How should discrepancies in spectroscopic data (e.g., NMR, MS) be resolved?

- Methodological Answer : Cross-validate with multiple techniques:

- NMR : Compare / chemical shifts with structurally analogous compounds (e.g., (R)-2-amino-2-(4-fluorophenyl)acetic acid ).

- Mass Spectrometry : Use high-resolution LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 170.1 for the free base).

- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis if feasible.

Q. What strategies mitigate racemization during scale-up synthesis?

- Methodological Answer :

- Continuous Flow Systems : Reduce residence time in reactive intermediates to minimize racemization.

- Low-Temperature Quenching : Acidify reaction mixtures rapidly at 0–5°C after enzymatic resolution.

- In-line Monitoring : Use FTIR or Raman spectroscopy to track enantiomeric excess in real time .

Q. How can researchers optimize HPLC methods for trace impurity analysis?

- Methodological Answer :

- Column : C18 reversed-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 × 250 mm, 5 µm).

- Gradient : 10–90% acetonitrile in 0.1% formic acid over 30 minutes.

- Detection : UV at 254 nm for the parent compound; fluorescence detection (ex/em: 280/320 nm) for aromatic byproducts .

Data Contradiction Analysis

Q. Conflicting reports on enantiomeric excess (ee%) under similar conditions—how to address?

- Methodological Answer :

- Enzyme Source : Nitrilase activity varies by microbial strain (e.g., Pseudomonas fluorescens vs. Rhodococcus rhodochrous). Validate enzyme batches via activity assays.

- Analytical Calibration : Ensure chiral HPLC methods are calibrated with certified reference standards.

- Reaction Monitoring : Track ee% at multiple timepoints to identify equilibrium shifts in dynamic kinetic resolutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.